molecular formula C5H11O7P B12802896 [(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid

[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid

Cat. No.: B12802896
M. Wt: 214.11 g/mol
InChI Key: AJPADPZSRRUGHI-UHFFFAOYSA-N
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Description

[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonic acid group attached to a pentyl chain with two hydroxyl groups and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid typically involves the reaction of a suitable pentyl precursor with a phosphonic acid derivative. One common method is the phosphorylation of a dihydroxy ketone using a phosphonic acid reagent under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale phosphorylation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also participate in metabolic pathways, affecting the synthesis or degradation of other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxy-3-oxopropoxy)phosphonic acid
  • (2R,3S)-2,3-Dihydroxy-4-oxobutoxy)phosphonic acid
  • (2R,3S,4R)-3,4,5-Trihydroxyoxolan-2-yl)methoxy)phosphonic acid

Uniqueness

[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid is unique due to its specific structure, which includes both hydroxyl and ketone functional groups attached to a pentyl chain

Properties

IUPAC Name

(2,3-dihydroxy-4-oxopentyl) dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h4-5,7-8H,2H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPADPZSRRUGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(COP(=O)(O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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